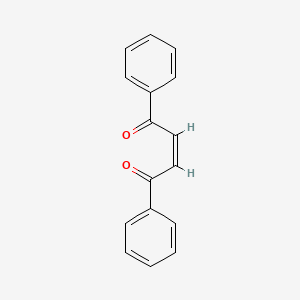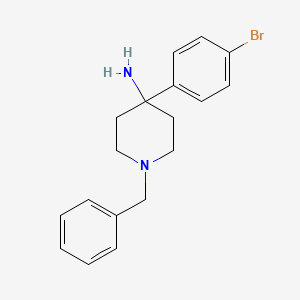
1,4-Naphthalenediol, 1,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenediol, also known as 1,4-dihydroxynaphthalene, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Naphthalenediol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using reducing agents such as sodium borohydride or zinc in the presence of hydrochloric acid . Another method includes the Diels-Alder reaction of alpha-myrcene with 1,4-benzoquinone, followed by chemical modifications .
Industrial Production Methods: Industrial production of 1,4-naphthalenediol typically involves the catalytic hydrogenation of 1,4-naphthoquinone under controlled conditions. This process ensures high yield and purity of the final product .
化学反応の分析
1,4-Naphthalenediol undergoes various chemical reactions, including:
Oxidation:
- Oxidation of 1,4-naphthalenediol leads to the formation of 1,4-naphthoquinone .
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Amination:
- Amination of 1,4-naphthalenediol results in the formation of 4-amino-1-naphthol .
- Reagents such as ammonia or amines are used in this reaction.
Methylation:
科学的研究の応用
1,4-Naphthalenediol has a wide range of applications in scientific research:
Chemistry:
- It serves as a precursor for the synthesis of various organic compounds, including dyes and pigments .
- It is used in the preparation of heterocyclic compounds through multicomponent reactions .
Biology:
- 1,4-Naphthalenediol derivatives have been studied for their cytotoxic effects against cancer cells .
- It is used in the synthesis of bioactive molecules with potential therapeutic applications .
Medicine:
Industry:
作用機序
The mechanism of action of 1,4-naphthalenediol involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various chemical processes. Its molecular targets and pathways include interactions with enzymes and proteins involved in redox reactions .
類似化合物との比較
1,4-Naphthalenediol can be compared with other similar compounds, such as:
- 1,5-Dihydroxynaphthalene
- 2,7-Dihydroxynaphthalene
- 2,3-Dihydroxynaphthalene
- 2,6-Dihydroxynaphthalene
- 1,6-Dihydroxynaphthalene
- 1,3-Dihydroxynaphthalene
- 1,7-Dihydroxynaphthalene
- 1,8-Dihydroxynaphthalene
These compounds share similar structures but differ in the positions of the hydroxyl groups, leading to variations in their chemical properties and applications .
特性
CAS番号 |
571-59-5 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
1,4-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H |
InChIキー |
QRZINIDQKGUJSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(C=CC(C2=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)

![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

